1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid is a Boc-protected piperidine derivative featuring a 3-ethoxyphenyl substituent at position 3 and a carboxylic acid group at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and organic synthesis, particularly in the development of peptide mimetics and enzyme inhibitors.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-5-24-14-9-6-8-13(12-14)15-10-7-11-20(16(15)17(21)22)18(23)25-19(2,3)4/h6,8-9,12,15-16H,5,7,10-11H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUKPNHISACCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-3-(3-ethoxyphenyl)-2-piperidinecarboxylic acid, also known as 3-phenylpiperidine-2-carboxylic acid (CAS No. 321983-19-1), is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Purity : Typically specified for laboratory use
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring and the ethoxyphenyl group are critical for its pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar piperidine derivatives have been reported to reduce the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
Some studies have indicated that piperidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The ethoxy group may enhance the lipophilicity of the compound, aiding in cellular uptake and efficacy against cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on piperidine derivatives demonstrated significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanism : In vitro assays revealed that compounds similar to this compound can downregulate TNF-alpha production in activated macrophages, suggesting a mechanism for their anti-inflammatory action.
- Anticancer Activity : Research on related compounds has shown promising results in inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells, through pathways involving caspase activation and mitochondrial dysfunction .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Melting Points: 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid (CAS 84358-12-3): 159–162°C . 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid: Predicted density 1.203 g/cm³ . The target compound’s 3-ethoxyphenyl group likely increases molecular weight and melting point compared to non-aromatic analogs.
Acidity :
- The 3-fluoro analog (CAS 934342-39-9) has a lower pKa due to the electron-withdrawing fluorine, whereas the ethoxyphenyl group in the target compound may slightly decrease acidity via electron donation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
